2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-5-3-4-6-9(8)13/h3-6H,13H2,1-2H3,(H,14,16) |
InChI Key |
PYSQXLVUIFBGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide typically involves the cyclization of 2-aminophenyl derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-aminophenylamine with 2,4-dimethyl-5-carboxylic acid oxazole under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Derivatives with Varied Substituents
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structural Differences: Replaces the 2-aminophenyl group with a 4-ethoxyphenyl group. Incorporates a triazole ring linked to the oxazole via a methyl group. Substitutes the N-methyl carboxamide with a 2-fluorophenyl-attached carboxamide.
- The fluorine atom on the phenyl ring may increase metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Reactivity : Unlike the target compound, the triazole moiety introduces additional sites for hydrogen bonding and metal coordination, which could influence biological activity .
2-(2-Aminophenyl)-4-oxazolecarboxaldehyde ()
- Structural Differences :
- Replaces the carboxamide group with a carboxaldehyde.
- Functional Implications :
Isoxazolecarboxamides and Azo-Linked Analogues
5-(4-Methoxyphenyl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-3-isoxazolecarboxamide ()
- Structural Differences :
- Uses an isoxazole ring (oxygen at position 2) instead of oxazole (oxygen at position 1).
- Incorporates a diazenyl (azo) group linking two aromatic rings.
- Functional Implications: The azo group may confer photochromic properties or susceptibility to reductive cleavage, limiting its use in oxidative environments.
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structural Differences: Replaces the oxazole with a triazole ring. Introduces an acetylphenyl group instead of the aminophenyl.
- Functional Implications: The acetyl group could serve as a metabolic liability (e.g., hydrolysis or conjugation).
Pesticide-Related Heterocycles
Etaconazole and Propiconazole ()
- Structural Differences :
- Feature 1,2,4-triazole cores with chlorophenyl and dioxolan groups.
- Functional Implications :
- These compounds are fungicides, leveraging triazole’s ability to inhibit cytochrome P450 enzymes. The target compound’s oxazole core lacks this mode of action but may share similar lipophilicity for cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
